molecular formula C25H19ClN2O2S B14948136 (2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile

Cat. No.: B14948136
M. Wt: 446.9 g/mol
InChI Key: MRGWHQPOTSKRHE-CPNJWEJPSA-N
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Description

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-ETHENYL CYANIDE is a complex organic compound that features a benzothiazole moiety, a chlorobenzyl ether group, and an ethenyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-ETHENYL CYANIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Vinylation and Cyanation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the ethenyl cyanide group to an amine or other functional groups.

    Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzothiazole carboxylic acid, while reduction could produce a benzothiazole ethylamine derivative.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure might make it useful in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-ETHENYL CYANIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.

    Chlorobenzyl Ethers: Compounds like 4-chlorobenzyl alcohol and 4-chlorobenzyl chloride are structurally similar due to the presence of the chlorobenzyl group.

    Ethenyl Cyanides: Compounds such as acrylonitrile and crotonitrile share the ethenyl cyanide functional group.

Uniqueness

What sets (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-ETHENYL CYANIDE apart is the combination of these functional groups in a single molecule, which imparts unique chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H19ClN2O2S

Molecular Weight

446.9 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enenitrile

InChI

InChI=1S/C25H19ClN2O2S/c1-2-29-23-14-18(9-12-22(23)30-16-17-7-10-20(26)11-8-17)13-19(15-27)25-28-21-5-3-4-6-24(21)31-25/h3-14H,2,16H2,1H3/b19-13+

InChI Key

MRGWHQPOTSKRHE-CPNJWEJPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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